(S)-2-Ethylpiperidine
Overview
Description
(S)-2-Ethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Ethylpiperidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-1,2,3,6-tetrahydropyridine using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts allows for efficient and cost-effective production. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides; reactions often occur in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Ethylpiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Ethylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological system in which it is used.
Comparison with Similar Compounds
(S)-2-Ethylpiperidine can be compared with other piperidine derivatives such as:
2-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylpiperidine: Contains a phenyl group, leading to different chemical properties and applications.
2,6-Dimethylpiperidine: Has two methyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
(2S)-2-ethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKKFZGCDJDQK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415325 | |
Record name | (S)-2-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-40-7 | |
Record name | (S)-2-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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